molecular formula C11H22N2O4S B5671364 N-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]methanesulfonamide

N-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]methanesulfonamide

Cat. No.: B5671364
M. Wt: 278.37 g/mol
InChI Key: ZQZJYTVDSHIXOT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]methanesulfonamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxy group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be attached through a sulfonation reaction, using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]methanesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

N-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other pyrrolidine derivatives, sulfonamides, and hydroxy-substituted molecules.

    Uniqueness: The unique combination of the pyrrolidine ring, hydroxy group, and methanesulfonamide group in this compound provides it with distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-10(2)7-13(8-11(10,3)15)9(14)5-6-12-18(4,16)17/h12,15H,5-8H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZJYTVDSHIXOT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)CCNS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)C(=O)CCNS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.